molecular formula C9H12BrNO2 B1400113 4-Bromo-2-(2-methoxyethoxy)-phenylamine CAS No. 1219730-72-9

4-Bromo-2-(2-methoxyethoxy)-phenylamine

Cat. No.: B1400113
CAS No.: 1219730-72-9
M. Wt: 246.1 g/mol
InChI Key: JMHZROHRIISRKH-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethoxy)-phenylamine is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways in Various Species

  • The metabolic pathways of 4-Bromo-2-(2-methoxyethoxy)-phenylamine, a psychoactive drug, were investigated in different species including humans, monkeys, dogs, rabbits, rats, and mice. This study highlighted species-specific differences in metabolism and identified various metabolites in different animal models (Carmo et al., 2005).

Synthesis of Pyrimidine Derivatives

  • Novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives were synthesized, displaying in vitro antimicrobial activity. This research contributes to the development of new antimicrobial agents (Mallikarjunaswamy et al., 2017).

Distribution and Kinetic Profile in Rats

  • An experimental study focused on the disposition and kinetic profile of this compound in rats after subcutaneous administration. The research is significant for understanding the drug's pharmacokinetics and psychotropic or toxic effects (Rohanová et al., 2008).

Analysis of Metabolites in Human Urine

  • Analysis of human urine after the use of this compound identified various metabolites. This study is crucial for understanding human metabolism of the drug and its potential effects (Kanamori et al., 2013).

Development of High-Performance Liquid Chromatography Methods

  • A method for the identification and quantification of this compound in serum and urine was developed using high-performance liquid chromatography. This contributes to forensic and toxicological analysis (Poklis et al., 2014).

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZROHRIISRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296641
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219730-72-9
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219730-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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